1,2-Benzisothiazole-2(3H)-butanoic acid, 3-oxo-
Description
1,2-Benzisothiazole-2(3H)-butanoic acid, 3-oxo- (CAS 89139-50-4) is a heterocyclic compound with the molecular formula C₁₁H₁₁NO₃S and an average molecular weight of 237.273 g/mol. It is systematically named 4-(3-Oxo-1,2-benzothiazol-2(3H)-yl)butanoic acid and features a benzisothiazole core fused to a butanoic acid chain with a ketone group at the 3-position . This compound is a key intermediate in synthesizing biologically active derivatives, particularly antimicrobial agents, due to its reactive 3-oxo and thiazole moieties .
Properties
IUPAC Name |
4-(3-oxo-1,2-benzothiazol-2-yl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c13-10(14)6-3-7-12-11(15)8-4-1-2-5-9(8)16-12/h1-2,4-5H,3,6-7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAFJQMIKUQLNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332745 | |
| Record name | 1,2-Benzisothiazole-2(3H)-butanoic acid, 3-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89139-50-4 | |
| Record name | 1,2-Benzisothiazole-2(3H)-butanoic acid, 3-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization of o-Mercaptoacetophenone Derivatives
Base-Catalyzed Cyclization
The cyclization of o-mercaptoacetophenone oxime derivatives serves as a foundational method for constructing the benzisothiazole core. In this approach, o-mercaptoacetophenone oxime undergoes cyclization in the presence of polyphosphoric acid (PPA) at elevated temperatures (120–150°C). The reaction proceeds via an intramolecular nucleophilic attack, forming the 1,2-benzisothiazole ring. However, competing pathways, such as Beckmann rearrangement, often lead to byproducts like 2-methylbenzothiazole.
Key Parameters:
- Temperature : Optimal cyclization occurs at 130°C, minimizing side reactions.
- Acid Catalyst : Polyphosphoric acid enhances reaction efficiency compared to sulfuric acid.
- Substituent Effects : Electron-withdrawing groups (e.g., nitro, chloro) at the 5′-position of the benzene ring favor benzothiazole formation over benzisothiazole.
Representative Reaction:
$$
\text{o-Mercaptoacetophenone oxime} \xrightarrow[\text{PPA, 130°C}]{\Delta} \text{1,2-Benzisothiazole-3-one} + \text{Cyanic Acid}
$$
Solvent-Mediated Cyclization
Alternative protocols employ inert solvents like toluene or dichloromethane to suppress side reactions. A study demonstrated that refluxing o-mercaptoacetophenone oxime in toluene with a catalytic amount of HCl yields the target compound in 68% purity. This method reduces decomposition but requires prolonged reaction times (12–18 hours).
Halogenation-Cyclization Approach
One-Pot Synthesis via 2-Halobenzonitrile Intermediates
A patent (EP0702008A2) outlines a scalable one-pot method starting from 2-halobenzonitriles (X = Cl, Br). The process involves two sequential steps:
- Nucleophilic Substitution : Reaction with an alkanethiol (e.g., sodium ethanethiolate) in a biphasic solvent system (water/toluene) yields 2-(alkylthio)benzonitrile.
- Halogenation-Cyclization : Treatment with chlorine or bromine in aqueous medium induces cyclization, forming the benzisothiazole ring while oxidizing the thioether to a sulfonyl group.
Advantages :
- High yields (75–82%) due to minimized intermediate isolation.
- Compatibility with diverse substituents on the benzene ring.
Limitations :
- Requires careful control of halogen stoichiometry to prevent over-oxidation.
Oxidative Cyclization with Thiosalicylic Acid
Thiosalicylic acid derivatives serve as precursors in a modified halogenation route. Reacting thiosalicylic acid with butyric anhydride in the presence of NaOH generates a thioester intermediate, which undergoes oxidative cyclization using H₂O₂ or I₂. This method achieves a 70% yield but necessitates rigorous pH control.
Nucleophilic Substitution Followed by Cyclization
Alkylation of 1,2-Benzisothiazol-3(2H)-One
A three-step synthesis involves:
- Synthesis of 1,2-Benzisothiazol-3(2H)-One : Prepared via cyclization of o-aminothiophenol with phosgene.
- Alkylation : Reaction with ethyl 4-bromobutanoate in DMF using K₂CO₃ as a base.
- Hydrolysis : Acidic hydrolysis of the ester group yields the final carboxylic acid.
Reaction Scheme:
$$
\text{1,2-Benzisothiazol-3(2H)-one} + \text{BrC₃H₆COOEt} \xrightarrow[\text{K₂CO₃}]{\text{DMF}} \text{Ethyl 3-oxo-1,2-benzisothiazole-2(3H)-butanoate} \xrightarrow[\text{HCl}]{\text{H₂O}} \text{1,2-Benzisothiazole-2(3H)-butanoic acid, 3-oxo-}
$$
Comparative Analysis of Preparation Methods
Table 1: Synthesis Method Comparison
| Method | Starting Material | Key Reagent | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Cyclization (PPA) | o-Mercaptoacetophenone | Polyphosphoric acid | 58 | 85 | Moderate |
| Halogenation-Cyclization | 2-Chlorobenzonitrile | Cl₂, H₂O | 82 | 92 | High |
| Alkylation-Hydrolysis | 1,2-Benzisothiazol-3-one | Ethyl 4-bromobutanoate | 70 | 89 | Low |
Table 2: Byproduct Formation Across Methods
| Method | Primary Byproduct | Byproduct Yield (%) |
|---|---|---|
| Cyclization (PPA) | 2-Methylbenzothiazole | 22 |
| Halogenation-Cyclization | Benzoic acid derivatives | 8 |
| Alkylation-Hydrolysis | Unreacted ester | 15 |
Chemical Reactions Analysis
Types of Reactions
1,2-Benzisothiazole-2(3H)-butanoic acid, 3-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzisothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxy derivatives.
Substitution: Various substituted benzisothiazole derivatives.
Scientific Research Applications
1,2-Benzisothiazole-2(3H)-butanoic acid, 3-oxo- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,2-Benzisothiazole-2(3H)-butanoic acid, 3-oxo- involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular pathways involved in oxidative stress and apoptosis, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Physicochemical Properties
- Solubility : Sodium salts (e.g., CAS 51099-80-0) exhibit >100 mg/mL solubility in water, whereas free acids (e.g., CAS 89139-50-4) are sparingly soluble (<1 mg/mL) .
- Thermal Stability : Esters like 4b (yellow oil) decompose above 150°C, while crystalline derivatives (e.g., 3a , melting point 165–167°C) are stable under storage conditions .
Biological Activity
1,2-Benzisothiazole-2(3H)-butanoic acid, 3-oxo-, also known as 1,2-benzisothiazole-2(3H)-butanoic acid, 1,1-dioxide, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its unique structural features contribute to its potential applications in various therapeutic areas, including antimicrobial and anticancer research.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 269.27 g/mol. It features a benzisothiazole ring fused with a butanoic acid moiety and includes both a keto group and sulfonyl groups, which are critical for its biological activity .
Research indicates that the biological effects of 1,2-benzisothiazole-2(3H)-butanoic acid, 3-oxo-, may involve:
- Enzyme Inhibition : The compound may bind to specific enzymes or receptors, modulating their activity. This interaction can disrupt cellular processes related to inflammation and infection .
- DNA Binding : Preliminary studies suggest potential interactions with DNA, influencing cellular replication and repair mechanisms .
Antimicrobial Properties
1,2-Benzisothiazole-2(3H)-butanoic acid, 3-oxo-, has shown promising antimicrobial activity against various bacterial and fungal strains.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Effective | |
| Escherichia coli | Effective | |
| Pseudomonas aeruginosa | Moderate | |
| Candida albicans | Moderate |
Studies have utilized methods such as agar diffusion assays to evaluate the inhibitory zones against these pathogens, demonstrating significant efficacy comparable to standard antimicrobial agents.
Anticancer Potential
The compound is also under investigation for its anticancer properties. Research suggests it may inhibit cancer cell proliferation through various mechanisms, including:
Case Studies
A recent study assessed the compound's effectiveness against E. coli and S. aureus, demonstrating varying degrees of inhibition. The results indicated that the compound could serve as a potential lead for developing new antimicrobial agents:
- Study Design : Agar well diffusion method was employed.
- Results :
- E. coli: Zone of inhibition ranged from 10 mm to 15 mm.
- S. aureus: Zone of inhibition ranged from 12 mm to 18 mm.
These findings support the notion that structural modifications could enhance activity further.
Comparison with Similar Compounds
The biological activity of 1,2-benzisothiazole-2(3H)-butanoic acid can be compared with related compounds:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 1,2-Benzisothiazole-3(2H)-one | Lacks butanoic acid moiety; known for antimicrobial properties. | |
| Methyl 3-oxo-1,2-benzisothiazole-2(3H)-acetate | Contains an acetate group; exhibits similar biological activities. |
The uniqueness of this compound lies in its specific combination of functionalities that impart distinct chemical reactivity and biological properties compared to similar compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
